molecular formula C14H13NO3S B14882253 2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B14882253
M. Wt: 275.32 g/mol
InChI Key: HXRFADGTSOLVAI-UKTHLTGXSA-N
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Description

MFCD00169962 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that are essential for its activity in different fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00169962 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate undergoes further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of MFCD00169962 is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize yield.

    Purification and Packaging: The product is purified using industrial-scale techniques and then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD00169962 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

MFCD00169962 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD00169962 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

(2E)-2-(5-hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C14H13NO3S/c1-14(2,3)12(17)9(7-15)13-18-10-5-4-8(16)6-11(10)19-13/h4-6,16H,1-3H3/b13-9+

InChI Key

HXRFADGTSOLVAI-UKTHLTGXSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/1\OC2=C(S1)C=C(C=C2)O)/C#N

Canonical SMILES

CC(C)(C)C(=O)C(=C1OC2=C(S1)C=C(C=C2)O)C#N

Origin of Product

United States

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